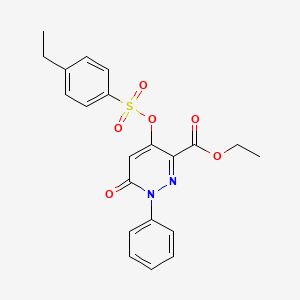
Ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H20N2O6S and its molecular weight is 428.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C21H20N2O6S, with a molecular weight of approximately 432.46 g/mol. It features a dihydropyridazine framework, which is known for various therapeutic applications, particularly in the inhibition of enzymes related to metabolic pathways .
Preliminary studies indicate that this compound may interact with specific biological targets such as enzymes involved in carbohydrate metabolism. For instance, it has been suggested that compounds with similar structures exhibit inhibitory effects on α-glucosidase, an enzyme crucial for glucose absorption in the intestine. By inhibiting this enzyme, the compound could potentially aid in blood sugar regulation.
Antimicrobial Properties
Research indicates that compounds within the same class as this compound may possess significant antimicrobial properties. For example:
These findings suggest that the compound may exhibit bactericidal action through mechanisms such as inhibiting protein synthesis and disrupting nucleic acid production.
Anti-Biofilm Activity
The compound's potential to inhibit biofilm formation has also been explored. In studies comparing its activity against standard antibiotics:
| Organism | MBIC (μg/mL) | MBEC (μg/mL) | Standard Antibiotic |
|---|---|---|---|
| MRSA | 62.216 - 124.432 | 124.432 - 248.863 | Ciprofloxacin |
| Enterococcus spp. | 31.108 - 62.216 | 124.432 - 248.863 | Ciprofloxacin |
These results indicate that this compound exhibits moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Reaction of a suitable phenolic precursor with a sulfonyl chloride in the presence of a base to form a sulfonate ester.
- Cyclization reactions to construct the dihydropyridazine framework.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structural integrity of the synthesized compound.
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds:
- Inhibition of Enzymes : Compounds structurally related to this compound have shown promise in inhibiting enzymes involved in various metabolic pathways.
- Antifungal Activity : Some derivatives have demonstrated antifungal activity against Candida species, surpassing traditional antifungals like fluconazole in certain assays .
科学的研究の応用
Antidiabetic Potential
Preliminary studies suggest that ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate may exhibit inhibitory effects on enzymes like α-glucosidase. This enzyme is crucial in carbohydrate metabolism; by inhibiting it, the compound could reduce glucose absorption in the intestine, aiding in blood sugar regulation.
Antimicrobial Properties
Recent research indicates that similar compounds have demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens suggest strong antibacterial properties, with some derivatives showing MICs as low as 0.25 μg/mL for Staphylococcus aureus and 0.30 μg/mL for Escherichia coli .
Case Studies and Research Findings
Several studies have explored the applications of similar compounds:
- Antimicrobial Activity Study : A study published in the Tropical Journal of Pharmaceutical Research highlighted the antimicrobial efficacy of sulfonamide derivatives against various pathogens. The findings indicated that modifications to the sulfonamide structure could enhance antibacterial activity significantly .
- Antidiabetic Activity Research : Research has shown that compounds inhibiting α-glucosidase can effectively manage blood glucose levels in diabetic models. This compound's structural similarity to these compounds suggests it may exhibit similar effects.
特性
IUPAC Name |
ethyl 4-(4-ethylphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S/c1-3-15-10-12-17(13-11-15)30(26,27)29-18-14-19(24)23(16-8-6-5-7-9-16)22-20(18)21(25)28-4-2/h5-14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFJVSHKZABIRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














